2h-Isoxazolo[3,4,5-de]isoquinoline
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Overview
Description
Preparation Methods
The synthesis of 2H-Isoxazolo[3,4,5-de]isoquinoline typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction of an alkyne, which acts as a dipolarophile, and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although there is ongoing research into metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
2H-Isoxazolo[3,4,5-de]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2H-Isoxazolo[3,4,5-de]isoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2H-Isoxazolo[3,4,5-de]isoquinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2H-Isoxazolo[3,4,5-de]isoquinoline can be compared with other similar compounds, such as:
Isoquinoline: This compound has a similar structure but lacks the isoxazole ring.
Quinoline: This compound has a similar structure but with a nitrogen atom in a different position.
Benzoxazole: This compound has a similar structure but with an oxygen atom in a different position.
Properties
CAS No. |
885676-07-3 |
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Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-oxa-3,6-diazatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene |
InChI |
InChI=1S/C9H6N2O/c1-2-6-4-10-5-7-9(6)8(3-1)12-11-7/h1-5,11H |
InChI Key |
YUGYLCJDIVWVME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC3=C2C(=C1)ON3 |
Origin of Product |
United States |
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